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Compound of Interest

Compound Name: 6-Methylnona-4,8-dien-2-one

Cat. No.: B15431689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 6-Methylnona-4,8-dien-2-one. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents predicted spectroscopic

data based on standard chemical shift and fragmentation principles. These predictions are

intended to serve as a reference for researchers and scientists in the fields of organic

synthesis, natural product chemistry, and drug development. Detailed, generalized

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Methylnona-4,8-dien-2-
one. These values are calculated based on established empirical rules and computational

models. It is crucial to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.70 - 5.85 m 1H H-8

~5.40 - 5.55 m 1H H-4

~5.30 - 5.40 m 1H H-5

~4.95 - 5.10 m 2H H-9

~2.70 - 2.85 m 1H H-6

~2.45 - 2.55 d 2H H-3

2.15 s 3H H-1

1.05 d 3H H-10 (CH₃ at C6)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Atom

~208.5 C-2 (C=O)

~141.0 C-8

~135.0 C-5

~125.0 C-4

~115.0 C-9

~45.0 C-3

~38.0 C-6

~30.0 C-1

~20.0 C-10 (CH₃ at C6)

Table 3: Predicted Infrared (IR) Absorption Frequencies
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3080 =C-H Stretching

~2960 - 2850 C-H Stretching

~1715 C=O Stretching

~1640 C=C Stretching

~990, ~910 =C-H Bending (out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/z Proposed Fragment

152 [M]⁺ (Molecular Ion)

137 [M - CH₃]⁺

109 [M - CH₃CO]⁺

95 [M - C₄H₇O]⁺ (McLafferty rearrangement)

67 [C₅H₇]⁺

43 [CH₃CO]⁺ (Base Peak)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols can be adapted for 6-Methylnona-4,8-dien-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 500 MHz instrument.
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¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum

to single lines for each carbon.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an

internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:

Sample Preparation: For a liquid sample, a single drop is sufficient. Place the drop directly

onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove contributions from the instrument and
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atmosphere.

Sample Spectrum: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-

added to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

(e.g., dichloromethane or diethyl ether).

Instrumentation: Use a GC-MS system, which consists of a gas chromatograph coupled to a

mass spectrometer.

Gas Chromatography:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column.

The column separates the components of the sample based on their boiling points and

interactions with the stationary phase. A temperature program is typically used to facilitate

the elution of compounds.

Mass Spectrometry:

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

The molecules are ionized, typically by electron impact (EI), which causes fragmentation.

The resulting ions (the molecular ion and fragment ions) are separated by their mass-to-

charge ratio (m/z) in the mass analyzer.
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A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 6-Methylnona-4,8-dien-2-one.
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Caption: Workflow for spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Characterization of 6-Methylnona-4,8-
dien-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15431689#spectroscopic-data-for-6-methylnona-4-8-
dien-2-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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